

Application Notes and Protocols for Radiolabeling Risperidone Hydrochloride in Imaging Studies

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Compound of Interest		
Compound Name:	Risperidone hydrochloride	
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These application notes provide detailed protocols for the radiolabeling of **risperidone hydrochloride** with various radionuclides for use in preclinical and clinical imaging studies. The techniques described herein are essential for researchers investigating the pharmacokinetics, biodistribution, and receptor occupancy of risperidone, a widely used atypical antipsychotic.

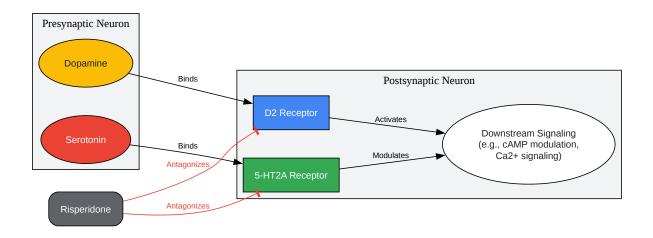
Introduction

Risperidone is an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and irritability associated with autism.[1] Its therapeutic effects are mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1] Radiolabeling risperidone allows for non-invasive in vivo imaging using techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), providing valuable insights into its mechanism of action and clinical efficacy. This document outlines protocols for radiolabeling risperidone with Iodine-125 (for preclinical SPECT), and provides detailed, analogous protocols for Carbon-11 (for PET), Fluorine-18 (for PET), and Technetium-99m (for SPECT).

Risperidone's Mechanism of Action



Risperidone's primary mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia, and the blockade of serotonin 5-HT2A receptors, which may contribute to its efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects.[1]



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Risperidone's primary mechanism of action.

Radiolabeling Techniques: A Comparative Overview

The choice of radionuclide depends on the imaging modality, the required imaging duration, and the specific research question. The following table summarizes key quantitative data for different radiolabeling methods for risperidone.



Radionuclid e	lmaging Modality	Half-life	Typical Radiochemi cal Yield (RCY)	Typical Specific Activity (SA)	Typical Radiochemi cal Purity (RCP)
lodine-125	Preclinical SPECT	59.4 days	~25%[2]	>600 GBq/mg[2]	>99%[2]
Carbon-11	PET	20.4 minutes	15-40% (estimated)	>37 GBq/ µmol (estimated)	>95% (estimated)
Fluorine-18	PET	109.8 minutes	10-30% (estimated)	>50 GBq/ µmol (estimated)	>98% (estimated)
Technetium- 99m	SPECT	6.0 hours	>90%[3][4]	>50 GBq/ µmol (estimated)	>95%[3][4]

Application Note 1: [125] lodo-Risperidone for Preclinical SPECT Imaging

This protocol describes the direct radioiodination of risperidone using Iodination Beads, a solid-phase oxidizing agent. This method offers a mild and controllable reaction, yielding high-purity [125] Illodo-Risperidone suitable for long-term in vitro and in vivo preclinical studies.[2]

Experimental Protocol

Materials:

- Risperidone hydrochloride
- [125] Nal solution
- Iodination Beads (e.g., Pierce™ Iodination Beads)
- Phosphate buffered saline (PBS), pH 6.5



- Hydrochloric acid (HCl), 1 M
- Sodium chloride (NaCl) solution, 0.9%
- · iTLC SG strips
- Radio-TLC scanner
- Centrifuge

Workflow:



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Workflow for the synthesis of [125] lodo-Risperidone.

Procedure:

- Preparation: Pre-wet one Iodination Bead in 500 μL of PBS (pH 6.5) for 5 minutes. Remove the bead and dry it on filter paper.[2]
- Reaction Setup: In a flat-bottom glass vial, add 30 mg of risperidone, the pre-wetted lodination Bead, 300 μL of fresh PBS, and 18.5 MBq of [125]Nal solution.[2]
- Reaction: Mix the suspension thoroughly and allow it to react with gentle magnetic stirring for approximately 72 hours at room temperature.
- Purification:
 - Remove the Iodination Bead.
 - Transfer the suspension to a microcentrifuge tube.
 - Centrifuge at 9000 rpm for 1 minute and discard the supernatant.



- \circ Wash the solid precipitate twice with 200 μL of PBS, centrifuging and discarding the supernatant each time.[2]
- Dry the final precipitate containing [1251]lodo-Risperidone.
- Quality Control:
 - Dissolve a small sample of the final product in acidified PBS (3 mL of 1 M HCl: 2 mL of PBS).
 - Spot the solution onto an iTLC SG strip.
 - Develop the strip using 0.9% NaCl solution as the mobile phase.
 - Analyze the strip using a radio-TLC scanner to determine radiochemical purity.

Application Note 2: [11C]Methyl-Risperidone for PET Imaging (Analogous Protocol)

This analogous protocol describes the N-methylation of a desmethyl-risperidone precursor at the piperidine nitrogen using [¹¹C]methyl iodide. This is a common and rapid method for introducing Carbon-11 into molecules containing secondary amines.

Experimental Protocol

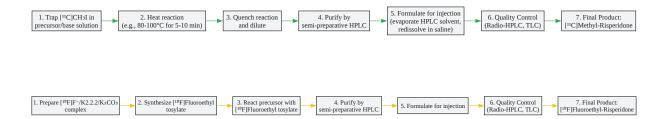
Materials:

- Desmethyl-risperidone precursor
- [11C]Methyl iodide ([11C]CH3I)
- Anhydrous N,N-dimethylformamide (DMF)
- A weak inorganic base (e.g., K₂CO₃ or Cs₂CO₃)
- HPLC system with a semi-preparative C18 column and a radioactivity detector
- Mobile phase (e.g., acetonitrile/water mixture with a suitable buffer)

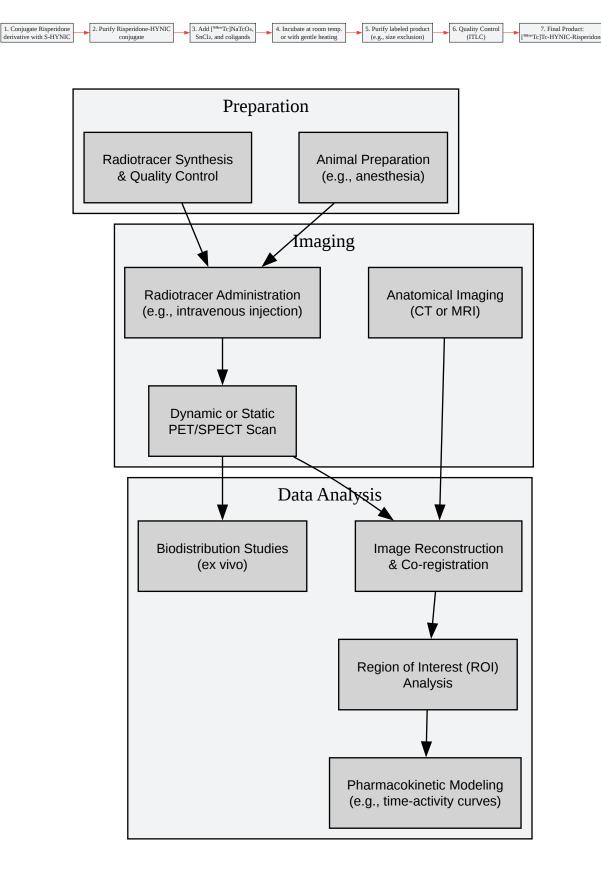


- Sterile water for injection
- Sterile filter (0.22 μm)

Workflow:







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